molecular formula C10H11NO B13604860 (R)-1-(1h-Indol-3-yl)ethan-1-ol

(R)-1-(1h-Indol-3-yl)ethan-1-ol

Cat. No.: B13604860
M. Wt: 161.20 g/mol
InChI Key: UHVJRCGECUWUJB-SSDOTTSWSA-N
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Description

®-1-(1H-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(1H-Indol-3-yl)ethanone, using a chiral reducing agent. This reaction typically requires specific conditions to ensure the selective formation of the ®-enantiomer. Another method involves the asymmetric hydrogenation of the corresponding indole derivative using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-1-(1H-Indol-3-yl)ethan-1-ol may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1-(1H-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized to form ®-1-(1H-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of ®-1-(1H-Indol-3-yl)ethanone to ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved using chiral reducing agents or catalytic hydrogenation.

    Substitution: The hydroxyl group of ®-1-(1H-Indol-3-yl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include ®-1-(1H-Indol-3-yl)ethanone, substituted indole derivatives, and various chiral alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine

In medicinal chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of ®-1-(1H-Indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derived compounds.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(1H-Indol-3-yl)ethan-1-ol
  • 1-(1H-Indol-3-yl)ethanone
  • 1-(1H-Indol-3-yl)ethan-1-amine

Uniqueness

®-1-(1H-Indol-3-yl)ethan-1-ol is unique due to its chiral nature and specific enantiomeric form. This enantiomer exhibits distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1R)-1-(1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1

InChI Key

UHVJRCGECUWUJB-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CNC2=CC=CC=C21)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

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